
Ticlopidine
Overview
Description
Ticlopidine is a thienopyridine-class antiplatelet agent that irreversibly inhibits adenosine diphosphate (ADP)-induced platelet aggregation by blocking the P2Y12 receptor . It was introduced in the 1980s for secondary prevention of thrombotic events in patients with cerebrovascular, cardiovascular, or peripheral arterial diseases. Its therapeutic effects manifest 24–48 hours after administration, with maximal inhibition occurring after 3–5 days of continuous dosing .
Preparation Methods
Ticlopidine can be synthesized through a five-step synthetic approach starting from thiophene . This method provides this compound in a 60% overall yield and involves the following steps:
Formation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine: This is a key precursor for this compound and other bioactive compounds like prasugrel and clopidogrel.
Chlorination: The precursor undergoes chlorination to form the desired compound.
Cyclization: The chlorinated intermediate is cyclized to form the thienopyridine ring.
Purification: The product is purified through simple work-up procedures.
Final Product: The final product, this compound, is obtained with high yield and purity.
Chemical Reactions Analysis
Ticlopidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form its active metabolites.
Reduction: Reduction reactions can modify the thienopyridine ring structure.
Substitution: Substitution reactions involving halogens or other functional groups can alter the compound’s properties.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts can be used to facilitate these reactions.
The major products formed from these reactions are the active metabolites of this compound, which are responsible for its antiplatelet effects .
Scientific Research Applications
Stroke Prevention
Ticlopidine has been extensively studied for its efficacy in preventing recurrent strokes, especially in patients with a history of transient ischemic attacks or noncardioembolic ischemic strokes. Clinical trials such as the Canadian American this compound Study (CATS) have demonstrated that this compound is superior to aspirin in reducing the risk of recurrent stroke, myocardial infarction, or vascular death. In this study, this compound showed a relative risk reduction of 23.3% compared to placebo .
Key Findings:
- Efficacy: this compound significantly reduces the incidence of further strokes and cardiovascular events.
- Comparison with Aspirin: It has been shown to be more effective than aspirin in certain populations, particularly among individuals who cannot tolerate aspirin due to side effects .
- Adverse Effects: Common adverse effects include gastrointestinal symptoms such as diarrhea and skin rashes. Serious side effects like neutropenia and thrombotic microangiopathy are rare but require careful monitoring .
Cardiovascular Applications
This compound is also indicated for patients undergoing coronary stenting. When used in conjunction with aspirin, it helps maintain patency of the stent and reduces the risk of stent thrombosis.
Clinical Applications:
- Post-Stenting: this compound is FDA-approved for use after coronary stenting to prevent closure of the stent .
- Efficacy: Studies show that it is more effective than aspirin alone or in combination with anticoagulants for maintaining blood flow post-stenting .
Peripheral Arterial Disease
This compound has been investigated for its role in managing peripheral arterial disease (PAD). It improves symptoms of claudication and enhances overall limb perfusion.
Research Insights:
- Symptomatic Relief: Patients with intermittent claudication have reported improvements in walking distance and reduction in anginal pain when treated with this compound .
- Mechanism: The drug's ability to inhibit platelet aggregation plays a crucial role in enhancing blood flow in compromised vascular beds .
Other Potential Applications
Beyond its primary indications, this compound has shown promise in various off-label uses:
- Diabetic Retinopathy: Some studies suggest that this compound may help prevent the progression of nonproliferative diabetic retinopathy due to its antiplatelet effects .
- Sickle Cell Disease: There have been reports indicating improvement in patients with sickle cell disease when treated with this compound, although further research is needed to establish its efficacy definitively .
Case Study 1: Stroke Management
A clinical trial involving black patients with a history of ischemic stroke compared this compound with aspirin. Although the study did not achieve statistically significant differences in primary outcomes, it highlighted the potential benefits of this compound for specific patient demographics .
Case Study 2: Adverse Effects
A case report documented a 70-year-old woman who developed agranulocytosis and hepatic toxicity after starting this compound therapy post-stroke. The case underscored the importance of regular monitoring for hematological parameters during treatment initiation .
Mechanism of Action
Ticlopidine is a prodrug that is metabolized to an active form, which blocks the ADP receptor involved in GPIIb/IIIa receptor activation, leading to platelet aggregation inhibition . This inhibition prolongs bleeding time and prevents the formation of blood clots . The molecular targets and pathways involved include the P2Y12 receptor on platelets, which is crucial for platelet aggregation .
Comparison with Similar Compounds
Clinical Efficacy :
- In the Canadian American Ticlopidine Study (CATS), this compound reduced the annual risk of stroke, myocardial infarction (MI), or vascular death by 30.2% compared to placebo in post-stroke patients (10.8% vs. 15.3%, p = 0.006) .
- The this compound Aspirin Stroke Study (TASS) demonstrated a 21% relative risk reduction in recurrent stroke or death compared to aspirin (650 mg/day), though this compound had a higher incidence of adverse effects .
This compound is compared below with clopidogrel, prasugrel, and other antiplatelet agents in terms of efficacy, safety, pharmacokinetics, and mechanism.
This compound vs. Clopidogrel
Clopidogrel, a second-generation thienopyridine, shares structural and mechanistic similarities with this compound but offers improved safety.
- CAPRIE Trial : Clopidogrel (75 mg/day) showed superior efficacy to aspirin (325 mg/day) in reducing ischemic stroke, MI, or vascular death (5.32% vs. 5.83% annual risk; p = 0.043) with comparable safety .
- CLASSICS Trial : Clopidogrel + aspirin had fewer adverse events (9.1% vs. 14.5%) and similar stent thrombosis rates compared to this compound + aspirin .
This compound vs. Prasugrel
Prasugrel, a third-generation thienopyridine, has faster onset and greater potency.
- Prasugrel’s thiolactone metabolite inhibits CYP2B6 less potently than this compound, reducing drug interaction risks .
This compound vs. Non-Thienopyridines
Structural and Pharmacokinetic Insights
- Metabolism : this compound is oxidized by CYP2B6/2C19 into active (e.g., 2-oxothis compound) and inactive metabolites (e.g., this compound S-oxide), while clopidogrel relies on CYP2C19/3A4 for activation .
- CYP Inhibition : this compound’s strong CYP2B6/2C19 inhibition increases phenytoin toxicity risk (↓ clearance by 30–50%) .
Biological Activity
Ticlopidine is an antiplatelet medication primarily used to prevent thrombotic events such as strokes and myocardial infarctions. Its mechanism of action involves the inhibition of platelet aggregation, particularly through the blockade of adenosine diphosphate (ADP) receptors on platelets. This article explores the biological activity of this compound, including its pharmacodynamics, clinical efficacy, adverse effects, and case studies demonstrating its therapeutic applications.
This compound functions as a thienopyridine derivative that inhibits platelet aggregation by preventing ADP from binding to its receptor on platelets. This inhibition leads to a reduction in the activation of the glycoprotein IIb/IIIa complex, which is crucial for platelet aggregation. The active metabolite of this compound binds to platelets and modifies their function, impairing their ability to aggregate in response to various agonists such as collagen and thrombin .
Pharmacokinetics
- Absorption : this compound is well absorbed after oral administration, with absorption rates greater than 80%. Food can enhance absorption by approximately 20% .
- Metabolism : It undergoes extensive hepatic metabolism, yielding over 20 metabolites, with only trace amounts of the parent compound remaining in circulation .
- Elimination : Approximately 60% is excreted in urine and 23% in feces. The half-life varies from about 7.9 hours in younger adults to 12.6 hours in older adults .
Stroke Prevention
This compound has been demonstrated to be effective in preventing recurrent strokes, particularly in patients with transient ischemic attacks (TIAs). Notable studies include:
- This compound Aspirin Stroke Study (TASS) : This randomized trial showed this compound's superiority over aspirin in reducing the risk of nonfatal stroke or death from any cause (17% vs. 19% for aspirin) over three years .
- Canadian American this compound Study (CATS) : This study confirmed this compound's efficacy in both sexes for recent thromboembolic strokes, highlighting its potential benefits in diverse patient populations .
Study | Population | Outcome Measure | This compound Results | Aspirin Results |
---|---|---|---|---|
TASS | Patients with TIAs | Nonfatal stroke/death rate over 3 years | 17% | 19% |
CATS | Recent thromboembolic stroke | Composite outcome of recurrent stroke/myocardial infarction/vascular death | Significant reduction noted | Higher event rates observed |
Adverse Effects
Despite its efficacy, this compound is associated with a higher incidence of adverse effects compared to aspirin. Common side effects include:
- Gastrointestinal disturbances : Diarrhea (20%), skin rash (14%), and severe but reversible neutropenia (<1%) .
- Hematological issues : Agranulocytosis and thrombocytopenia have been reported but are rare .
- Bleeding complications : While bleeding is infrequent, caution is advised when using this compound prior to surgical procedures .
Case Studies and Research Findings
- Stroke Prevention in Black Patients : A study aimed at assessing this compound's effectiveness among black patients with noncardioembolic ischemic stroke indicated a relative risk reduction for fatal or nonfatal strokes favoring this compound; however, results were not statistically significant compared to aspirin .
- Long-term Efficacy : A follow-up analysis revealed that this compound maintained its effectiveness over extended periods, with a notable reduction in recurrent strokes among patients who adhered to treatment protocols .
- Comparative Studies : In head-to-head comparisons with aspirin, this compound has shown slightly improved outcomes in specific populations but also presents a greater risk profile for adverse effects .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to validate ticlopidine’s mechanism of action as a platelet aggregation inhibitor?
- Methodological Answer : Use in vitro platelet-rich plasma (PRP) assays to measure adenosine diphosphate (ADP)-induced aggregation inhibition. Pair this with in vivo rodent models (e.g., tail-bleeding time assays) to assess pharmacodynamic effects. Ensure controls include untreated and clopidogrel-treated groups for comparative analysis. Validate purity and stability of this compound batches using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Q. How should preclinical studies on this compound’s hepatotoxicity risks be designed to align with NIH reporting guidelines?
- Methodological Answer : Follow the NIH’s Principles and Guidelines for Reporting Preclinical Research. Use a minimum of two animal species (e.g., rats and mice) with dose-ranging studies. Include histopathological liver assessments and serum alanine aminotransferase (ALT) measurements. Document all experimental conditions (e.g., fasting status, co-administered drugs) to enhance reproducibility .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound efficacy studies?
- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic curves) to estimate EC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes to quantify uncertainty. For skewed data, employ non-parametric methods like the Kruskal-Wallis test .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s clinical efficacy data and preclinical safety profiles?
- Methodological Answer : Conduct meta-analyses of clinical trials (e.g., TASS and CATS studies) to identify confounding variables (e.g., patient comorbidities, CYP2C19 polymorphisms). Preclinically, use humanized liver mouse models to bridge interspecies metabolic differences. Apply Hill’s criteria for causality assessment to evaluate hepatotoxicity signals .
Q. What factorial design strategies optimize this compound’s formulation for enhanced bioavailability in pharmacokinetic studies?
- Methodological Answer : Employ a 2^k factorial design to test variables like particle size (micronization), excipient ratios (e.g., polyethylene glycol), and pH modifiers. Measure outcomes such as Cmax, Tmax, and AUC via LC-MS/MS. Use response surface methodology (RSM) to identify optimal conditions .
Q. How can multi-omics approaches elucidate this compound’s off-target effects in cardiovascular disease models?
- Methodological Answer : Integrate transcriptomics (RNA-seq) and proteomics (mass spectrometry) data from endothelial cell cultures treated with this compound. Use pathway enrichment tools (e.g., DAVID, Metascape) to identify dysregulated pathways (e.g., TGF-β signaling). Validate findings with CRISPR-Cas9 knockout models .
Q. Data Integration & Theoretical Frameworks
Q. What conceptual frameworks guide the investigation of this compound’s interactions with CYP450 isoenzymes?
- Methodological Answer : Apply the PICOT framework (Population: human hepatocytes; Intervention: this compound exposure; Comparison: untreated controls; Outcome: CYP2C19/2B6 activity; Time: 24–72h). Use Michaelis-Menten kinetics to quantify enzyme inhibition constants (Ki) .
Q. How should researchers address ethical challenges in human studies exploring this compound’s long-term hematologic effects?
- Methodological Answer : Design prospective cohort studies with informed consent protocols emphasizing risks of neutropenia and thrombotic thrombocytopenic purpura (TTP). Include Data Safety Monitoring Boards (DSMBs) for interim analyses. Reference the FINER criteria (Feasible, Novel, Ethical, Relevant) to justify study scope .
Q. Key Considerations for Researchers
- Theoretical Linkage : Ground studies in ADP receptor (P2Y12) antagonism theory to contextualize mechanistic findings .
- Data Reproducibility : Adhere to Beilstein Journal guidelines for experimental detail disclosure, including raw data in supplementary files .
- Interdisciplinary Collaboration : Engage chemical engineers (CRDC subclass RDF2050107) for particle technology insights and pharmacologists for PK/PD modeling .
Properties
IUPAC Name |
5-[(2-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNS/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14/h1-4,6,8H,5,7,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWBOXQYWZNQIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023669 | |
Record name | Ticlopidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ticlopidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014353 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4), Freely soluble, 2.19e-02 g/L | |
Record name | SID50085878 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Ticlopidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00208 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ticlopidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014353 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
55142-85-3 | |
Record name | Ticlopidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55142-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ticlopidine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055142853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ticlopidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00208 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ticlopidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ticlopidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.071 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TICLOPIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OM90ZUW7M1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Ticlopidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014353 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
approx. 1 189°C | |
Record name | Ticlopidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00208 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
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Retrosynthesis Analysis
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